2-Azabicyclo[3.3.1]nonane hydrochloride
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Overview
Description
2-Azabicyclo[3.3.1]nonane hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its presence in various natural products and its significance in medicinal chemistry. The unique structure of this compound makes it an interesting subject for synthetic and pharmacological studies.
Mechanism of Action
Target of Action
The primary targets of 2-Azabicyclo[33It’s known that this compound is a part of the macrocyclic diamine alkaloids, sarain a and madangamines . These alkaloids have a nitrogen-containing tricyclic core fused with two macrocyclic rings .
Mode of Action
The exact mode of action of 2-Azabicyclo[33The synthesis of this compound involves unique strategies to construct different structures with additional substituents and functional groups in the target molecule . The six-membered nitrogen-containing ring of the morphan scaffold, ubiquitous in natural products, is formed by an intramolecular aldol process of an aza-tethered dicarbonyl compound .
Biochemical Pathways
The specific biochemical pathways affected by 2-Azabicyclo[33The synthesis of this compound is a focus of synthetic studies of the macrocyclic diamine alkaloids, sarain a and madangamines . These alkaloids have a nitrogen-containing tricyclic core fused with two macrocyclic rings .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-Azabicyclo[33It’s known that three-dimensional and rigid structures of natural-product-based drugs provide favorable drug properties by increasing solubility and by decreasing inhibition of cytochrome p450 enzymes and non-specific binding to proteins .
Result of Action
The molecular and cellular effects of 2-Azabicyclo[33The compound is part of the synthesis of macrocyclic diamine alkaloids, sarain a and madangamines , which suggests it may have similar biological effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Azabicyclo[33The synthesis of this compound involves unique strategies to construct different structures with additional substituents and functional groups in the target molecule , which may suggest that its action could be influenced by various factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.3.1]nonane hydrochloride can be achieved through several methods. One common approach involves the radical C-carbonylation of methylcyclohexylamines . This method utilizes high pressure of carbon monoxide to ensure cyclization, and the reaction is typically carried out in the presence of oxidants such as Pb(OAc)4 or PhI(OAc)2 . Another approach involves the use of radical cyclization protocols mediated by SmI2, which enables the desired ring closure .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[3.3.1]nonane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the nitrogen atom and the bicyclic structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidants like Pb(OAc)4 and PhI(OAc)2, as well as reducing agents such as SmI2 . The reaction conditions often involve high pressure and specific temperature controls to ensure the desired transformations.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of lactams, while reduction reactions may yield various amine derivatives .
Scientific Research Applications
2-Azabicyclo[3.3.1]nonane hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules, including natural products and pharmaceuticals . In biology, it serves as a scaffold for the development of bioactive compounds with potential therapeutic effects . In medicine, derivatives of this compound are investigated for their potential use as drugs, particularly in the treatment of neurological disorders . Additionally, this compound finds applications in the industry as a precursor for the synthesis of various functional materials .
Comparison with Similar Compounds
2-Azabicyclo[3.3.1]nonane hydrochloride can be compared with other similar compounds, such as other azabicyclo derivatives and bicyclo[3.3.1]nonane analogs . These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For example, while this compound is known for its use in medicinal chemistry, other derivatives may be more suitable for industrial applications or as research tools .
Conclusion
2-Azabicyclo[331]nonane hydrochloride is a versatile compound with significant importance in various fields of science and industry Its unique structure and reactivity make it a valuable subject for synthetic studies, chemical reactions, and scientific research applications
Properties
IUPAC Name |
2-azabicyclo[3.3.1]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7-4-5-9-8(3-1)6-7;/h7-9H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEATHYJGPHRLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNC(C1)C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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